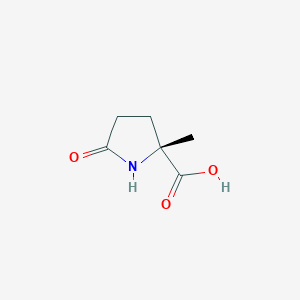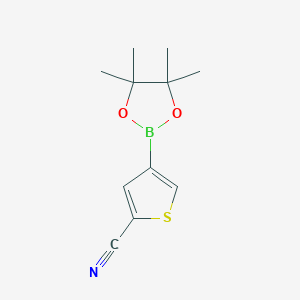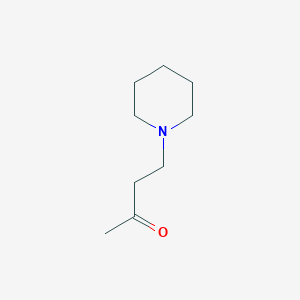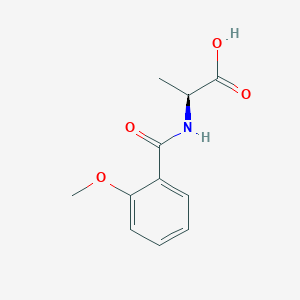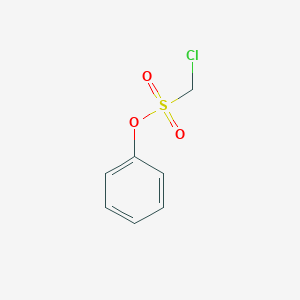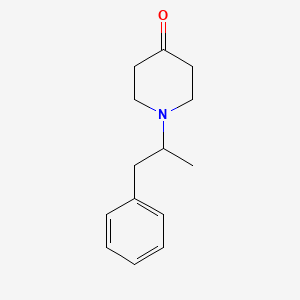![molecular formula C23H23NO B3379591 [(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol CAS No. 167502-57-0](/img/structure/B3379591.png)
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol
Overview
Description
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol is a chemical compound with the molecular formula C23H23NO and a molecular weight of 329.44 g/mol . It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a triphenylmethyl group attached to the aziridine nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate precursor with a nitrogen source under specific conditions. For example, the reaction of an epoxide with an amine can lead to the formation of an aziridine ring.
Introduction of the Triphenylmethyl Group: The triphenylmethyl group can be introduced through a reaction with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can undergo nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Substitution: The triphenylmethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophilic Ring Opening: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) for reduction, or halogenating agents for substitution reactions.
Major Products Formed
Nucleophilic Ring Opening: Formation of various substituted amines, alcohols, or thiols.
Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones).
Substitution: Formation of compounds with different functional groups replacing the triphenylmethyl group.
Scientific Research Applications
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The aziridine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication and protein synthesis, leading to cytotoxic effects.
Comparison with Similar Compounds
[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,3R)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol: This compound has a different stereochemistry at the 3-position, which can affect its reactivity and biological activity.
[(2S,3S)-3-methyl-1-(phenylmethyl)aziridin-2-yl]methanol: This compound has a phenylmethyl group instead of a triphenylmethyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the triphenylmethyl group, which can enhance its stability and reactivity in various chemical and biological contexts .
Properties
IUPAC Name |
[(2S,3S)-3-methyl-1-tritylaziridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-18-22(17-25)24(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22,25H,17H2,1H3/t18-,22+,24?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDNNWKUMQPYBF-OAFZIFGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



